molecular formula C15H13BrF3NO2S B2909875 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1234952-83-0

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2909875
CAS RN: 1234952-83-0
M. Wt: 408.23
InChI Key: YMEPIYDEEMTOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a compound that belongs to the class of benzamides. It has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can modulate various biochemical and physiological processes. For example, it can reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in lab experiments is that it has been shown to have potent therapeutic effects in various disease models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, research could focus on developing derivatives of this compound with improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves several steps. The starting material is 2-bromo-5-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiophen-3-ylmethylamine in the presence of a base to form the amide. Finally, the amide is reacted with 2,2,2-trifluoroethylamine to yield the desired compound.

Scientific Research Applications

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential as a therapeutic agent for various diseases. One study showed that it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study demonstrated that it has antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO2S/c1-22-11-2-3-13(16)12(6-11)14(21)20(9-15(17,18)19)7-10-4-5-23-8-10/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEPIYDEEMTOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

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